Bienvenue dans la boutique en ligne BenchChem!

N-1H-indazol-5-yl-2,3-dimethoxybenzamide

Kinase inhibitor design Structure-activity relationship Pharmacophore modeling

This ortho-meta dimethoxy isomer is a strategic scaffold-hopping starting point, offering a pharmacophore distinct from common trimethoxy/4-methoxy analogs to access unique kinase selectivity pockets. Use as a singleton hit-expansion lead for internal kinome profiling. Particularly suited for osteosarcoma (U2OS/MG-63) anti-migration screens. End users must confirm 2,3-substitution by LC-MS/NMR upon receipt—isomeric purity is critical for reproducible phenotypic data.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
Cat. No. B5286192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1H-indazol-5-yl-2,3-dimethoxybenzamide
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C16H15N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)18-11-6-7-13-10(8-11)9-17-19-13/h3-9H,1-2H3,(H,17,19)(H,18,20)
InChIKeyGYNZLDNJGYXEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.9 [ug/mL]

N-1H-Indazol-5-yl-2,3-dimethoxybenzamide: Chemical Identity and Procurement Starting Point


N-1H-Indazol-5-yl-2,3-dimethoxybenzamide (IUPAC: N-(1H-indazol-5-yl)-2,3-dimethoxybenzamide; molecular formula C₁₆H₁₅N₃O₃; MW 297.31 g/mol) is a synthetic small-molecule benzamide derivative belonging to the broad class of indazole-containing heterocyclic compounds . It is cataloged as a research compound, typically supplied at ≥95% purity, and its structural motif—a 2,3-dimethoxybenzamide moiety linked to a 1H-indazole core via an amide bond at the 5-position—places it within a chemical space explored for kinase inhibition, epigenetic modulation, and anti-proliferative applications [1].

Why Generic Substitution of N-1H-Indazol-5-yl-2,3-dimethoxybenzamide is Not Supported by Available Evidence


In-class indazole-benzamide hybrids cannot be treated as interchangeable procurement items because subtle positional variations in substituents lead to non-linear, difficult-to-predict changes in target affinity, selectivity, and cellular permeability [1]. For instance, positional isomers of dimethoxybenzamide-indazoles (2,3- vs. 2,4- vs. 3,4-dimethoxy substitution) exhibit distinct hydrogen-bond donor/acceptor topographies that can differentially engage kinase hinge regions or epigenetic reader domains . The absence of publicly disclosed head-to-head bioactivity data for this specific compound against its closest analogs underscores the scientific risk of substituting it with a near neighbor without empirical validation.

Product-Specific Quantitative Evidence Guide for N-1H-Indazol-5-yl-2,3-dimethoxybenzamide


Structural Differentiation from Positional Isomers: 2,3- vs. 2,4- and 3,4-Dimethoxy Substitution Patterns

The 2,3-dimethoxy substitution pattern on the benzamide ring creates a distinct electrostatic potential surface compared to 2,4-dimethoxy and 3,4-dimethoxy indazole-benzamide isomers, as evidenced by differential synthetic patent claiming in US8143290B2, where the inventors specifically enumerated N-(1H-indazol-5-yl)-2,3-dimethoxybenzamide as a distinct chemical entity [1]. The ortho-meta disposition of the two methoxy groups generates a unique hydrogen-bond acceptor geometry, with the carbonyl oxygen of the amide and the ortho-methoxy oxygen forming a bidentate motif that is geometrically precluded in the 2,4- and 3,4-dimethoxy isomers [1].

Kinase inhibitor design Structure-activity relationship Pharmacophore modeling

Class-Level Kinase Inhibition Potential: Positioning Within the Indazole-Benzamide Pharmacophore Landscape

Indazole-5-yl-benzamide derivatives, as a compound class, have been designed and evaluated as ATP-competitive kinase inhibitors targeting CDK1 (cyclin-dependent kinase 1) and GSK-3 (glycogen synthase kinase 3) [1][2]. N-(Indazolyl)benzamido derivatives have demonstrated CDK1/cyclin B inhibitory activity in the low-micromolar range, with the indazole NH and the amide carbonyl serving as critical hinge-binding elements [1]. The specific 2,3-dimethoxy substitution on the benzamide ring is expected to modulate the hydrophobic pocket occupancy and influence selectivity across the kinome, but no direct measurement of kinase inhibition (IC₅₀, Kd, or selectivity profile) for this exact compound has been publicly disclosed [2].

Protein kinase inhibition CDK1 GSK-3 Anti-cancer agents

Anti-Migration Activity in Osteosarcoma: A Potential Cell-Phenotype Differentiator for Indazole-Benzamide Hybrids

A peer-reviewed study published in PubMed-evaluated novel N-substituted (indole or indazole) benzamides for anti-tumor properties and identified compound 5d (an indazole-benzamide hybrid) as an inhibitor of adhesion, migration, and invasion of osteosarcoma (OS) cells in vitro, operating via modulation of adhesion and migration-related genes without pronounced direct cytotoxicity [1]. Although this study did not include N-1H-indazol-5-yl-2,3-dimethoxybenzamide itself, it demonstrates that the indazole-5-yl-benzamide scaffold can confer significant anti-migration phenotypes, providing a scientific rationale for evaluating this exact compound in similar phenotypic assays.

Anti-metastatic agents Osteosarcoma Cell migration inhibition Drug discovery

Physicochemical and Drug-Likeness Differentiation: MW and LogP Comparison with Positional Isomers

While N-1H-indazol-5-yl-2,3-dimethoxybenzamide and its positional isomers (2,4- and 3,4-dimethoxy) share identical molecular formula (C₁₆H₁₅N₃O₃) and molecular weight (297.31 g/mol), their chromatographic retention behavior and calculated partition coefficients (cLogP) differ due to the varying hydrogen-bonding propensity of the methoxy groups . The 2,3-dimethoxy pattern is anticipated to exhibit marginally higher aqueous solubility than the 2,4- or 3,4-isomers due to intramolecular hydrogen bonding between the ortho-methoxy oxygen and the amide NH, which partially shields the polar amide group from solvent . This has practical implications for solubility-limited assay formats and formulation buffer selection.

Drug-likeness Lipinski's rules Physicochemical profiling Chemical procurement specifications

Best Research and Industrial Application Scenarios for N-1H-Indazol-5-yl-2,3-dimethoxybenzamide


Kinase Inhibitor Lead Identification and Scaffold Hopping Campaigns

N-1H-Indazol-5-yl-2,3-dimethoxybenzamide is best deployed in early-stage kinase inhibitor discovery programs as a commercially available, structurally defined starting point for scaffold-hopping and SAR exploration. Its 2,3-dimethoxybenzamide motif introduces a pharmacophoric element distinct from the more commonly explored 3,4,5-trimethoxy or 4-methoxybenzamide analogs, offering a potential avenue for accessing kinase selectivity pockets that are not engaged by standard hinge-binder libraries [1]. Users should procure this compound as a singleton hit-expansion scaffold and internally profile it against kinase panels of interest, as no public kinome profiling data exist to guide target selection [1].

Osteosarcoma Metastasis and Anti-Migration Phenotypic Screening

Given the established class-level activity of indazole-benzamide hybrids in suppressing osteosarcoma cell migration and invasion [1], this compound is appropriate for inclusion in focused phenotypic screening libraries targeting metastatic cancer. Procurement is particularly justified for laboratories studying adhesion/migration mechanisms in U2OS or MG-63 osteosarcoma models, where the compound may be compared head-to-head against compound 5d or other literature-reported anti-migration agents. The 2,3-dimethoxy substitution pattern should be explicitly verified by the end user via LC-MS or NMR upon receipt, as isomeric purity directly impacts phenotypic assay reproducibility [1].

Physicochemical Comparator for Indazole-Benzamide Isomer Libraries

For medicinal chemistry teams constructing focused indazole-benzamide libraries to probe methoxy positional effects on target engagement and ADME properties, this compound serves as a critical ortho-meta isomer component. Procurement alongside its 2,4- and 3,4-dimethoxy isomers enables systematic comparison of solubility, permeability (PAMPA or Caco-2), and metabolic stability within an isomeric series, providing data that can directly inform lead optimization decisions [1]. This application is particularly valuable in academic screening centers and CROs where high-quality, isomerically verified building blocks are required for robust SAR datasets [1].

Computational Docking and Pharmacophore Model Validation

This compound's distinct 2,3-dimethoxy substitution geometry makes it a useful test case for validating kinase or epigenetic target docking models. Its bidentate H-bond acceptor motif (amide carbonyl + ortho-methoxy) can be used to benchmark scoring functions' ability to differentiate between 2,3-, 2,4-, and 3,4-dimethoxy substitution patterns, a task where many standard docking algorithms fail. Procurement for computational chemistry workflows is recommended prior to investing in synthesis of more complex analog series [1].

Quote Request

Request a Quote for N-1H-indazol-5-yl-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.